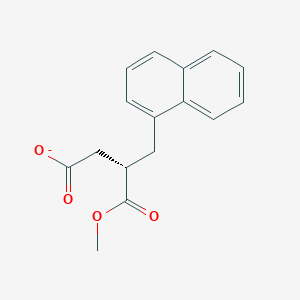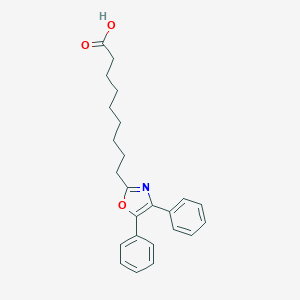
4,5-Diphenyl-2-oxazolenonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-2-oxazolenonanoic acid, also known as DPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPO is a derivative of oxazole and has been found to exhibit a range of interesting biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 4,5-Diphenyl-2-oxazolenonanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 4,5-Diphenyl-2-oxazolenonanoic acid has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neurotransmission.
Biochemical And Physiological Effects
4,5-Diphenyl-2-oxazolenonanoic acid has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its fluorescence properties and enzyme inhibition activity, 4,5-Diphenyl-2-oxazolenonanoic acid has been found to exhibit antioxidant activity and to modulate the expression of various genes. 4,5-Diphenyl-2-oxazolenonanoic acid has also been found to have anti-inflammatory properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4,5-Diphenyl-2-oxazolenonanoic acid in lab experiments is its strong fluorescence properties, which make it an ideal candidate for use in imaging studies. Additionally, 4,5-Diphenyl-2-oxazolenonanoic acid is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 4,5-Diphenyl-2-oxazolenonanoic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 4,5-Diphenyl-2-oxazolenonanoic acid. One area of interest is the development of new biosensors based on 4,5-Diphenyl-2-oxazolenonanoic acid, which could be used for the detection of a wide range of analytes. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-Diphenyl-2-oxazolenonanoic acid and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for 4,5-Diphenyl-2-oxazolenonanoic acid could lead to the production of more efficient and cost-effective derivatives.
Synthesis Methods
The synthesis of 4,5-Diphenyl-2-oxazolenonanoic acid involves the reaction of 2-aminononanoic acid with 4,5-diphenyl-2-oxazolecarboxylic acid. This reaction is typically carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
4,5-Diphenyl-2-oxazolenonanoic acid has been widely used in scientific research due to its potential applications in a variety of fields. One of the most promising applications of 4,5-Diphenyl-2-oxazolenonanoic acid is in the field of fluorescence imaging. 4,5-Diphenyl-2-oxazolenonanoic acid has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in imaging studies. Additionally, 4,5-Diphenyl-2-oxazolenonanoic acid has been used in the development of biosensors for the detection of various analytes.
properties
CAS RN |
136451-54-2 |
|---|---|
Product Name |
4,5-Diphenyl-2-oxazolenonanoic acid |
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
9-(4,5-diphenyl-1,3-oxazol-2-yl)nonanoic acid |
InChI |
InChI=1S/C24H27NO3/c26-22(27)18-12-4-2-1-3-11-17-21-25-23(19-13-7-5-8-14-19)24(28-21)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,26,27) |
InChI Key |
KIPBLPMQCQBXLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3 |
Other CAS RN |
136451-54-2 |
synonyms |
4,5-diphenyl-2-oxazolenonanoic acid 4,5-DONA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



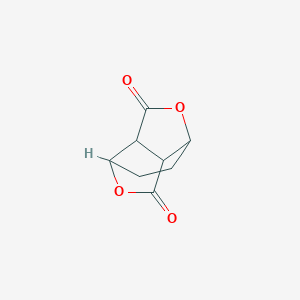
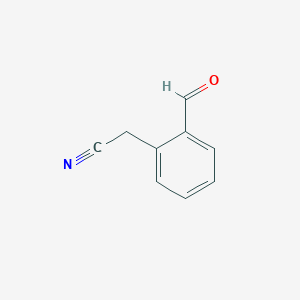
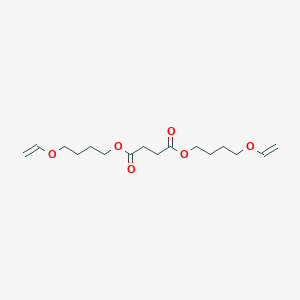
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
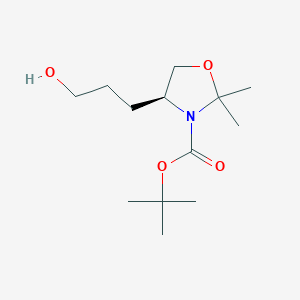
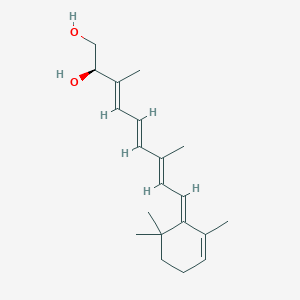


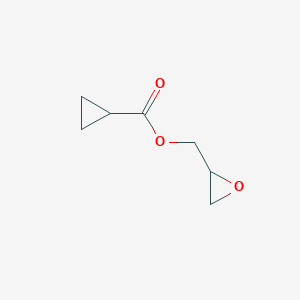
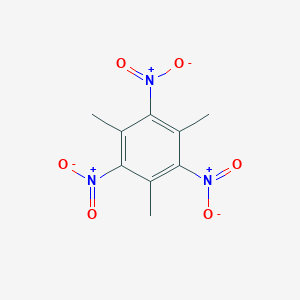
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
